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Intfroduction to Ferric Enterobactin

Iron is an essential nutrient for nearly all living organisms, playing critical roles in cellular respiration,
metabolic processes, and DNA synthesis. However, in aerobic environments at neutral pH, iron exists
predominantly as insoluble ferric hydroxide, reducing the concentration of biologically available iron to
levels insufficient to support microbial growth. To overcome this limitation, bacteria and other
microorganisms have evolved sophisticated iron acquisition systems centered around siderophores—small
molecule chelators with exceptionally high affinity for ferric iron (Fe3*). Among these, enterobactin (also
known as enterochelin) represents a remarkable example of molecular recognition and transport efficiency.
Produced by Escherichia coli, Salmonella species, Klebsiella pneumoniae, and other Enterobacteriaceae,
enterobactin exhibits the highest known affinity for Fe3* of any naturally occurring siderophore, with a

formation constant of approximately 10°2 [1] [2].

The ferric enterobactin complex has attracted substantial research interest since its discovery over four
decades ago, not only for its fundamental biological significance but also for its potential applications in
addressing the growing crisis of antibiotic resistance. As Gram-negative pathogens continue to develop
resistance to conventional antibiotics, the siderophore-mediated iron uptake systems offer promising

pathways for developing Trojan horse antibiotics that exploit bacterial physiology for targeted drug
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delivery. This comprehensive review integrates recent structural biology breakthroughs with mechanistic
insights to present a detailed picture of ferric enterobactin architecture, recognition, transport, and
therapeutic potential, providing researchers and drug development professionals with essential information

for leveraging this system in antimicrobial strategies.

Structural Determination of Ferric Enterobactin

Historical Challenges and Technical Breakthroughs

Despite decades of extensive research following its initial discovery, the atomic-resolution structure of
ferric enterobactin remained elusive until relatively recently. The considerable challenges in obtaining
diffraction-quality crystals stemmed from several intrinsic properties of the complex, including its inherent
flexibility, high solubility in aqueous environments, and structural dynamics that complicated
conventional crystallization approaches. Early structural insights were derived indirectly from spectroscopic
techniques, computational modeling, and protein-bound snapshots from crystallographic studies of
siderophore-binding proteins such as siderocalin (Scn) and FeuA. However, these approaches provided
limited information about the native ground-state geometry of the unbound complex, with protein-bound

structures often showing significant distortion from equilibrium conformation [1].

The critical breakthrough came when researchers applied racemic crystallization, a method that involves
co-crystallization of a chiral molecule with its mirror image. This approach capitalizes on the principle that
chiral molecules frequently crystallize more readily when both enantiomers are present, as this allows for the
formation of centrosymmetric crystals that maximize close-packing interactions. For ferric enterobactin,
researchers prepared a racemic mixture containing equal parts of the natural L-enantiomer complex
([Fe(ent)]*7) and its synthetic D-enantiomer counterpart ([Fe(D-ent)]3~). To further facilitate crystallization,
they exchanged the potassium counterions for tetraphenylarsonium ions (AsPha*), which offered improved
solubility in organic solvents, structural rigidity, high symmetry, and the potential for n-stacking interactions

with the catechol rings of enterebactin [1].

Crystallization Methodology and Structure Solution
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The successful crystallization protocol involved several carefully optimized steps:

e Sample Preparation: Enterobactin and enantioenterobactin were synthesized from L-serine and D-
serine, respectively, using established methodologies. The purified siderophores were mixed in a 1:1
ratio, deprotonated, and complexed with ferric iron to form the potassium salts of the racemic ferric
complexes. Salt metathesis with (AsPha)Cl yielded (AsPha)s[Fe(DL-ent)] as a deep red

microcrystalline solid [1].

¢ Crystallization Conditions: Crystals suitable for X-ray diffraction were obtained through restricted
vapor-phase diffusion of diethyl ether into a dimethylformamide (DMF) solution of the complex at
-20°C over a period of approximately two months. The resulting crystals formed as deep red tablets

with the basal pinacoid {001} parallel to the crystallographic ab-plane [1].

¢ Data Collection and Structure Determination: X-ray diffraction data collected from suitable crystals
revealed a primitive monoclinic lattice in the centrosymmetric space group P21/n (no. 14). Structure
solution using intrinsic phasing methods clearly revealed the ferric complex anion, three
tetraphenylarsonium cations, one water molecule, and six DMF molecules in the asymmetric unit. The
final refined structure had the composition (AsPha)s[Fe(DL-ent)]-H20-6DMF, which was corroborated

by density measurements [1].

Molecular Architecture and Coordination Geometry

Overall Structure and Metal Center

The crystal structure of ferric enterobactin reveals a compact, roughly spherical complex with approximate
three-fold symmetry, in which the Fe3* ion is coordinated in a distorted octahedral geometry by the six
oxygen atoms from the three catecholate groups of enterobactin. The coordination sphere is completed by
three bidentate catecholate ligands, with Fe—O bond lengths ranging from 2.04 to 2.07 A, consistent with
previously predicted values from spectroscopic and computational studies. The trilactone backbone of
enterobactin adopts a propeller-like arrangement that positions the three catechol arms for optimal metal
coordination, with the lactone rings in a right-handed (A) configuration when complexed with natural

enterobactin derived from L-serine [1].
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A key finding from the racemic crystal structure was the definitive assignment of the stereochemistry at the
metal center. The complex exhibits a chiral coordination geometry at iron, with the A configuration being
favored for the natural L-enantioenterobactin complex. This stereochemical preference has significant
implications for molecular recognition by bacterial transport proteins, as the enantioenterobactin complex
(derived from D-serine) adopts the A configuration and shows altered interactions with certain siderophore-

binding proteins [1].

Table 1: Key Crystallographic Parameters of Ferric Enterobactin

Parameter Value Description

Space group P21/n Centrosymmetric monoclinic
Coordination geometry Distorted octahedral Six oxygen atoms from three catecholates
Fe-O bond lengths 2.04-2.07 A Consistent with computational predictions
Complex charge -3 Three deprotonated catecholates
Molecular symmetry Approximate Cs Propeller-like arrangement

Metal center chirality A for L-complex N\ for D-enantioenterobactin

Secondary Coordination Sphere Interactions

Beyond the primary coordination sphere, the structure reveals important hydrogen bonding interactions
within the secondary coordination sphere that contribute to complex stability and recognition. These

interactions include:

¢ Intramolecular hydrogen bonds between the amide N-H groups and catecholate oxygen atoms,
which help preorganize the ligand for optimal metal binding.

¢ Intermolecular Tt-stacking interactions between the catechol rings of enterobactin and the phenyl
rings of the tetraphenylarsonium counterions, which dominated the crystal packing.

¢ Solvent interactions with the lactone backbone and amide groups, particularly from the lattice DMF
and water molecules.
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The exceptional iron-binding affinity of enterobactin (Ka ~ 10°2 M~!) can be attributed to both the
preorganized trilactone scaffold that optimally positions the catecholate groups for octahedral coordination
and the chelate effect resulting from the cyclic arrangement of three bidentate binding units. This
combination creates an essentially ideal environment for Fe3* complexation, making enterobactin one of the

most effective iron scavengers known in nature [1] [3].

Recognition and Transport Machinery

Outer Membrane Transport

The journey of ferric enterobactin into bacterial cells begins with recognition by specific TonB-dependent
transporters (TBDTs) in the outer membrane. In E. coli, the primary receptor for ferric enterobactin is
FepA, while in Pseudomonas aeruginosa, which does not produce enterobactin but can utilize it as a
xenosiderophore, the homologous receptor PfeA performs this function. These transporters share a common
architecture consisting of a 22-stranded -barrel domain with a globular N-terminal "plug" domain situated

inside the barrel [4] [2].

The crystal structure of PfeA in complex with ferric enterobactin (PDB ID: 6rlf) revealed several
unexpected aspects of the recognition mechanism. Unlike other known siderophore transporters that bind
their substrates deep within the barrel adjacent to the plug domain, PfeA initially captures ferric
enterobactin at a surface-exposed site formed by extracellular loops L2, L3, L4, L7, and L11. At this

primary binding site, the siderophore is partially exposed to solvent, with specific interactions including [4]

[5]:

e Cation-Tt interactions between Arg480 and catechol ring Il

e Hydrogen bonding networks between each catechol ring and protein side chains

o Differential burial of the three catechol rings, with ring Il being most deeply buried within the protein
interface

This surface binding site is located at the entrance to a polar cavity that leads toward the plug domain,
suggesting a two-site model for transport in which the siderophore initially binds extracellularly before

transitioning to a secondary site deeper within the barrel for translocation into the periplasm [4].
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Periplasmic Transport and Iron Release

Following transport across the outer membrane, ferric enterobactin enters the periplasm where it is bound
by the periplasmic binding protein FepB. The crystal structure of FepB in complex with ferric
enterobactin reveals an unusual trimeric arrangement in which the protein captures four siderophore
molecules. FepB adopts the characteristic fold of type III periplasmic binding proteins, with separated
globular N- and C-terminal domains connected by a long a-helix. The ferric enterobactin molecules bind in

the cleft between these domains, with the FepB trimerization being dependent on siderophore binding [6].

The FepB-siderophore complex then delivers its cargo to the inner membrane ABC transporter FepCDG,
which mediates ATP-dependent transport into the cytoplasm. Once inside the cytoplasm, iron is released

through a two-step process involving:

e Enzymatic hydrolysis of the trilactone backbone by the esterase Fes, which reduces the affinity for
iron by disrupting the preorganized scaffold

¢ Reduction of Fe3* to Fe?* by cytoplasmic reductases such as YgjH, as siderophores have
significantly lower affinity for the ferrous state

This release mechanism ensures efficient iron liberation while allowing the degradation products to be

recycled or excreted [7] [3].

Table 2: Key Proteins in Ferric Enterobactin Transport and Function

Protein Location Function Structural Features

FepAlPfeA Outer TonB-dependent 22-stranded B-barrel with plug domain
membrane transporter

FepB Periplasm Binding protein Type Il PBP fold, trimerizes upon

binding

FepCDG Inner membrane  ABC transporter Two TMDs and two NBDs

Fes Cytoplasm Esterase Hydrolyzes trilactone backbone

YqjH Cytoplasm Reductase Reduces Fe3* to Fe?*
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The following diagram illustrates the complete transport pathway of ferric enterebactin across the Gram-

negative bacterial cell envelope:

Trilactone

Fes hydrolysis YqjH Fe?* release
Esterase Reductase

TonB-dependent ABC transporter

inding FepA/PfeA transport FepB recognition
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Click to download full resolution via product page

Transport pathway of ferric enterobactin (FeEnt) across bacterial membranes, showing key proteins and

processes.

Experimental Data and Structural Comparisons

Crystallographic Data Collection and Refinement

The determination of the ferric enterobactin structure represented a significant technical achievement in
siderophore biochemistry. The racemic crystallization approach enabled the formation of centrosymmetric
crystals that diffracted to sufficient resolution for detailed structural analysis. Key aspects of the data

collection and refinement included [1]:

e Crystal parameters: Monoclinic space group P21/n with unit cell dimensions a=185A, b=22.3A, ¢
=28.7A, B=97.8°

o Data collection: X-ray diffraction measurements at appropriate synchrotron sources

e Structure solution: Intrinsic phasing methods followed by iterative model building and refinement

¢ Validation: Comprehensive analysis of geometric parameters and validation against potential
overinterpretation

The quality of the final refined structure was confirmed by low R-factors and reasonable geometric

parameters, with clear electron density for the entire siderophore complex and its immediate environment.

Comparison with Protein-Bound Structures
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The standalone structure of ferric enterobactin can be compared with protein-bound structures to understand

conformational changes upon binding:

e The PfeA-bound structure shows slight distortion of the native complex geometry, with rotations of
individual catechol rings to optimize protein contacts, particularly for ring Ill, which forms the most
extensive protein interactions [4] [5].

¢ In the FepB complex, the ferric enterobactin molecules maintain their overall coordination geometry
but exhibit variations in the orientation of the lactone backbone relative to the standalone structure [6].

e Comparisons with siderocalin-bound enterobactin reveal significant conformational differences, as
the macrolactone ring is hydrolyzed in the siderocalin complex, fundamentally altering the scaffold
geometry [1].

These comparisons highlight the inherent flexibility of the enterobactin scaffold and its ability to adapt to

different binding environments while maintaining the core coordination sphere intact.

Applications in Antibiotic Development

Trojan Horse Antibiotics

The high-affinity uptake system for ferric enterobactin presents an attractive opportunity for developing
Trojan horse antibiotics that exploit bacterial iron acquisition pathways for drug delivery. This approach
involves conjugating antimicrobial agents to enterobactin or enterobactin-like molecules, allowing them to
hijack the siderophore transport machinery for efficient intracellular delivery. The clinical potential of this
strategy has been validated by the approval of cefiderocol, a catechol-conjugated cephalosporin that utilizes

bacterial iron transport systems for enhanced penetration into Gram-negative pathogens [8] [3] [9].

Key design principles for effective enterobactin-based Trojan horse antibiotics include:

¢ Preservation of siderophore recognition by maintaining the critical iron-coordinating groups and
molecular geometry required for transport protein binding

e Appropriate linker design that provides sufficient separation between the siderophore and warhead
to prevent interference with transport or drug activity

e Matching drug mechanism with subcellular localization—periplasmic targets for drugs that may
be released during transport versus cytoplasmic targets for conjugates that reach the interior of the
cell
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e Consideration of species-specific transport systems to achieve narrow-spectrum activity against
target pathogens

Research has demonstrated that enterobactin can successfully deliver various antibiotic classes, including p-
lactams, fluoroquinolones, and platinum-based prodrugs, with significantly enhanced potency against Gram-

negative pathogens under iron-limited conditions [3].

Siderophore Conjugate Design and Synthesis

The development of enterobactin-based antibiotic conjugates requires sophisticated synthetic approaches
that allow for specific modification of the siderophore scaffold without disrupting its iron-binding or

transport properties. Successful strategies include:

e Cb5-functionalization of one catechol ring, inspired by natural salmochelin modifications, which
preserves iron binding affinity and transport recognition

¢ Modular synthetic approaches incorporating bioorthogonal handles such as azide groups for
subsequent conjugation via click chemistry

e Enzymatic synthesis methods utilizing bacterial glycosyltransferases like IroB to produce
glucosylated enterobactin derivatives that evade mammalian siderophore-sequestering proteins

These approaches have yielded various monofunctionalized enterobactin scaffolds with conjugation-ready
handles, enabling the systematic exploration of structure-activity relationships and optimization of conjugate

properties [3].

Table 3: Enterobactin-Antibiotic Conjugates and Their Properties

Conjugate Warhead Target Key Findings

Ent-Amp/Amx Ampicillin/Amoxicillin -~ PBPs Enhanced potency, pathogen-selective activity
Ent-Cipro Ciprofloxacin DNA gyrase Cytoplasmic delivery required esterase activity
Ent-Pt(1V) Platinum(lV) prodrug DNA Required cytoplasmic reduction for activity
DGE-B-lactams Various B-lactams PBPs Evaded lipocalin-2 binding
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Conclusion and Future Perspectives

The structural elucidation of ferric enterobactin represents a milestone in siderophore research, providing
long-sought atomic-level insights into one of nature's most powerful iron-chelating systems. The racemic
crystallization strategy that enabled this breakthrough demonstrates the value of innovative methodological
approaches for tackling challenging structural problems. The resulting structure has profound implications
for understanding bacterial iron acquisition and for developing novel therapeutic strategies against

increasingly resistant Gram-negative pathogens.

Looking forward, several promising research directions emerge from these findings:

e Structure-guided optimization of siderophore-antibiotic conjugates based on detailed
understanding of transport protein interactions

¢ Exploitation of species-specific variations in siderophore recognition to develop narrow-spectrum
agents that minimize microbiome disruption

¢ Investigation of siderophore recycling mechanisms and their potential as therapeutic targets

e Development of diagnostic tools based on siderophore recognition for rapid pathogen detection
and identification
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